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Compound of Interest

Compound Name: 4-Pentynoic acid

Cat. No.: B122968 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Propargylacetic acid, systematically known as 4-pentynoic acid, is a versatile bifunctional

molecule featuring both a terminal alkyne and a carboxylic acid group. This unique structure

makes it a valuable building block in organic synthesis and a powerful tool in chemical biology

and drug development. Its terminal alkyne functionality allows for its participation in highly

efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC). The carboxylic acid moiety provides a handle for conjugation to

other molecules, such as peptides, proteins, and drug delivery systems. This guide provides a

comprehensive overview of the chemical properties, synthesis, and key applications of

propargylacetic acid, with a focus on experimental protocols and its role in modulating

metabolic pathways.

Chemical and Physical Properties
Propargylacetic acid is a white to off-white crystalline solid at room temperature. It is soluble in

water and many organic solvents.[1] Its key identifiers and physical properties are summarized

in the tables below.

Table 1: Chemical Identifiers for 4-Pentynoic Acid
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Identifier Value

Systematic Name 4-Pentynoic acid

Synonym Propargylacetic acid

CAS Number 6089-09-4

Molecular Formula C₅H₆O₂

Molecular Weight 98.10 g/mol

InChI Key MLBYLEUJXUBIJJ-UHFFFAOYSA-N

SMILES C#CCCC(=O)O

Table 2: Physical Properties of 4-Pentynoic Acid
Property Value Reference

Melting Point 54-57 °C [1]

Boiling Point 110 °C at 30 mmHg [1]

pKa 4.30 ± 0.10 (Predicted) [1]

Table 3: Spectroscopic Data for 4-Pentynoic Acid
Spectroscopy Key Peaks/Shifts

¹H NMR (CDCl₃)
δ (ppm): 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H),

1.98-1.95 (m, 1H)

¹³C NMR
Typical shifts (ppm): ~178 (C=O), ~83 (C≡CH),

~69 (C≡CH), ~33 (CH₂), ~14 (CH₂)

Infrared (IR)

Characteristic absorptions (cm⁻¹): ~3300 (≡C-H

stretch), ~2900 (C-H stretch), ~2120 (C≡C

stretch), ~1710 (C=O stretch), 2500-3300 (O-H

stretch, broad)

Mass Spectrometry Major m/z fragments: 98 (M+), 70, 53, 27
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Experimental Protocols
Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol
This protocol describes the oxidation of 4-pentyn-1-ol to 4-pentynoic acid using Jones

reagent.

Materials:

4-pentyn-1-ol

Acetone

Jones reagent (chromic acid in sulfuric acid)

Diethyl ether (Et₂O)

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Round-bottom flask

Stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a stir bar

and cool the solution to 0 °C in an ice bath.
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Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the

orange color of the Jones reagent persists.

Allow the reaction mixture to warm to room temperature and continue to add Jones reagent

dropwise to maintain the orange color.

Stir the reaction mixture at room temperature for 1 hour.

Quench the reaction by adding water.

Extract the aqueous mixture several times with diethyl ether.

Combine the organic extracts and wash with saturated brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by flash chromatography on silica gel using a mixture of hexane and

diethyl ether (e.g., 8:2 v/v) as the eluent to yield 4-pentynoic acid as a colorless oil.
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Workflow for the Synthesis of 4-Pentynoic Acid

Reaction Setup
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Caption: Workflow for the synthesis of 4-pentynoic acid.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) with 4-Pentynoic Acid
This protocol provides a general method for the CuAAC reaction, a cornerstone of click

chemistry, using 4-pentynoic acid as the alkyne component.[2][3] This reaction is widely used

for bioconjugation and materials science applications.

Materials:

4-Pentynoic acid

An azide-containing molecule (e.g., an azide-functionalized peptide or fluorescent dye)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA) as a ligand

Phosphate-buffered saline (PBS) or another suitable buffer

Deionized water

Microcentrifuge tubes

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of 4-pentynoic acid in a suitable solvent (e.g., DMSO or water).

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
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Prepare a stock solution of the copper ligand (THPTA or TBTA) in deionized water or

DMSO (e.g., 50 mM).

Reaction Setup:

In a microcentrifuge tube, combine the 4-pentynoic acid and the azide-containing

molecule in the desired molar ratio (typically a slight excess of one reactant is used).

Add the appropriate buffer to achieve the desired final reaction volume.

Catalyst Preparation and Addition:

In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is

1:5 copper to ligand. Let this mixture stand for a few minutes.

Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.

Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix the reaction and incubate at room temperature. Reaction times can vary from

30 minutes to a few hours. Protect the reaction from light if using light-sensitive reagents.

Reaction Quenching and Purification:

The reaction can be quenched by adding a chelating agent like EDTA to remove the

copper catalyst.

Purify the product using an appropriate method, such as HPLC, size-exclusion

chromatography, or precipitation, depending on the nature of the product.
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General Workflow for a CuAAC Reaction
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Caption: General workflow for a CuAAC reaction.
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Biological Activity and Mechanism of Action
4-Pentynoic acid is known to be a hypoglycemic agent.[1] Its mechanism of action involves

the inhibition of fatty acid β-oxidation, which in turn suppresses gluconeogenesis.

Inhibition of Fatty Acid β-Oxidation
The primary target of 4-pentynoic acid's metabolic effects is the inhibition of long-chain fatty

acid oxidation. This occurs through the irreversible inhibition of carnitine palmitoyltransferase I

(CPT1), a key enzyme in the carnitine shuttle system. The carnitine shuttle is responsible for

transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-

oxidation takes place.

The metabolic activation of 4-pentynoic acid to its coenzyme A (CoA) ester, 4-pentenoyl-CoA,

is a prerequisite for its inhibitory activity. A metabolite of 4-pentenoic acid, 3-keto-4-pentenoyl-

CoA, has been identified as a potent inhibitor of carnitine acetyltransferase, an enzyme related

to CPT1.[4] By inhibiting CPT1, 4-pentynoic acid effectively reduces the rate at which fatty

acids can be broken down to produce acetyl-CoA. This leads to a decrease in the energy

supply from fatty acid oxidation and an accumulation of fatty acids in the cytoplasm.
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Inhibition of Fatty Acid β-Oxidation by 4-Pentynoic Acid
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Caption: Inhibition of fatty acid β-oxidation by 4-pentynoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b122968?utm_src=pdf-body-img
https://www.benchchem.com/product/b122968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and Research
The unique properties of 4-pentynoic acid make it a valuable tool in several areas of research

and development:

Click Chemistry and Bioconjugation: As a terminal alkyne, it is a key reagent for attaching

probes, tags, or therapeutic agents to biomolecules such as proteins, peptides, and nucleic

acids via the CuAAC reaction. This allows for the specific labeling and tracking of these

molecules in biological systems.

Metabolic Research: Its ability to inhibit fatty acid oxidation makes it a useful

pharmacological tool for studying metabolic pathways, particularly gluconeogenesis and the

regulation of energy homeostasis.

Synthesis of Bioactive Molecules: 4-Pentynoic acid serves as a versatile building block for

the synthesis of more complex molecules with potential therapeutic applications. It can be

incorporated into larger structures to introduce a "clickable" handle for further modification or

to modulate the pharmacological properties of the parent molecule.

Materials Science: The alkyne group can be used for the surface modification of materials or

the synthesis of polymers with specific functionalities through click chemistry-based

polymerization methods.

Conclusion
Propargylacetic acid (4-pentynoic acid) is a powerful and versatile chemical tool with

significant applications in organic synthesis, chemical biology, and drug development. Its

bifunctional nature, combining a reactive alkyne and a versatile carboxylic acid, allows for a

wide range of chemical transformations and conjugations. The detailed protocols and

mechanistic insights provided in this guide are intended to facilitate its use by researchers and

scientists in their respective fields, ultimately contributing to advancements in our

understanding of biological processes and the development of new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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